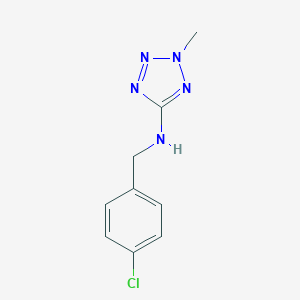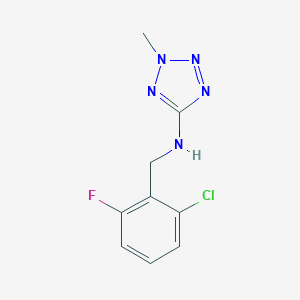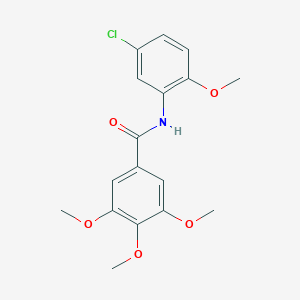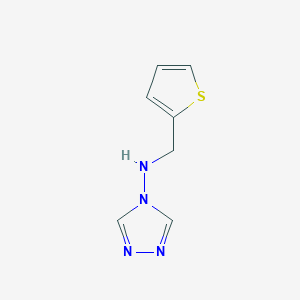
N-pyridin-2-ylnaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-2-ylnaphthalene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as NSC 658497 and is used in scientific research applications. This compound has been studied extensively due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-pyridin-2-ylnaphthalene-2-sulfonamide involves the inhibition of carbonic anhydrase IX and cyclooxygenase-2. Carbonic anhydrase IX is an enzyme that is overexpressed in various cancers and plays a role in tumor growth and metastasis. Inhibition of this enzyme leads to a decrease in tumor growth and metastasis. Cyclooxygenase-2 is an enzyme that plays a role in inflammation and pain. Inhibition of this enzyme leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
N-pyridin-2-ylnaphthalene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX and cyclooxygenase-2, leading to a decrease in tumor growth, metastasis, inflammation, and pain. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-pyridin-2-ylnaphthalene-2-sulfonamide in lab experiments include its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. Additionally, it has been shown to have a high potency and selectivity for its target enzymes. The limitations of using N-pyridin-2-ylnaphthalene-2-sulfonamide in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the study of N-pyridin-2-ylnaphthalene-2-sulfonamide. These include the development of new analogs with improved potency and selectivity, the study of its potential as a therapeutic agent in other diseases, and the investigation of its potential toxicity and safety in humans. Additionally, further studies are needed to determine the optimal dosage and administration of N-pyridin-2-ylnaphthalene-2-sulfonamide in various diseases.
Synthesemethoden
The synthesis of N-pyridin-2-ylnaphthalene-2-sulfonamide involves the reaction of 2-naphthylamine and pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-pyridin-2-ylnaphthalene-2-sulfonamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancers. This inhibition leads to a decrease in tumor growth and metastasis. Additionally, N-pyridin-2-ylnaphthalene-2-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2. It has also been studied for its potential as a neuroprotective agent in Alzheimer's disease.
Eigenschaften
Molekularformel |
C15H12N2O2S |
|---|---|
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
N-pyridin-2-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,17-15-7-3-4-10-16-15)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,(H,16,17) |
InChI-Schlüssel |
BUIGBHVEPAARAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)

![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)


![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)
